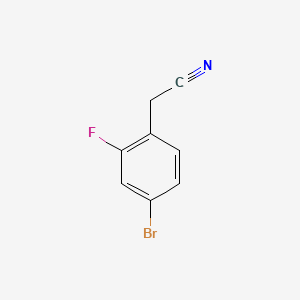

4-Bromo-2-fluorobenzyl cyanide

Descripción general

Descripción

4-Bromo-2-fluorobenzyl cyanide is an organic compound with the molecular formula C8H5BrFN. It is a colorless crystalline substance with a pungent odor

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluorobenzyl cyanide typically involves the reaction of 4-bromo-2-fluorotoluene with sodium cyanide in the presence of a phase transfer catalyst such as tetrabutylammonium bromide. The reaction is carried out at a temperature of around 45°C for approximately 12 hours . The organic phase is then washed with water and distilled to obtain the final product with a purity of 99.1% .

Industrial Production Methods: In an industrial setting, the production process involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the para position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. The electron-withdrawing effects of the fluorine and nitrile groups activate the aromatic ring for such reactions.

-

Kinetic vs. Thermodynamic Control : Reaction pathways often depend on solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) favor SNAr over radical pathways .

-

Fluorine’s Role : The ortho-fluorine enhances ring activation but sterically hinders substitution at adjacent positions .

Nitrile Group Transformations

The cyanide functional group participates in hydrolysis, reduction, and addition reactions.

Hydrolysis

-

Mechanism : Acidic hydrolysis proceeds via a nitrilium ion intermediate, while basic conditions form an amide through nucleophilic attack by hydroxide .

Reduction

| Reagents | Conditions | Products |

|---|---|---|

| LiAlH₄, ether | 0°C to room temp | 4-Bromo-2-fluorobenzyl amine |

| H₂/Pd-C | Ethanol, 50°C | 4-Bromo-2-fluorobenzyl alcohol |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl–aryl or aryl–heteroatom bond formation, leveraging the bromine as a leaving group.

| Coupling Type | Catalyst/Reagents | Products |

|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, Zn(CN)₂, DMF | 4-Cyano-2-fluorobenzyl derivatives |

| Buchwald–Hartwig | Pd(OAc)₂, XantPhos, K₃PO₄ | 4-Amino-2-fluorobenzyl cyanide |

-

Key Limitations : Competitive side reactions (e.g., debromination) occur at temperatures >100°C or with excess ligand .

Electrophilic Aromatic Substitution

The electron-deficient ring undergoes electrophilic substitution at specific positions.

| Reaction | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta to Br | 4-Bromo-2-fluoro-5-nitrobenzyl cyanide |

| Sulfonation | SO₃, DCM, 25°C | Para to F | 4-Bromo-2-fluoro-3-sulfobenzyl cyanide |

-

Regioselectivity : Directed by the nitrile’s meta-directing effect and fluorine’s ortho/para-directing influence .

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), bromine participates in chain reactions.

| Reagents | Conditions | Products |

|---|---|---|

| AIBN, Bu₃SnH | Toluene, reflux | Dehalogenated 2-fluorobenzyl cyanide |

| UV light, CCl₄ | 254 nm, 12 h | 4-Chloro-2-fluorobenzyl cyanide |

Comparative Reactivity Insights

The table below contrasts reactivity trends with structurally similar compounds:

| Compound | Reactivity with NaOMe | Hydrolysis Rate (H₂SO₄) |

|---|---|---|

| 4-Bromo-2-fluorobenzyl cyanide | Fast (SNAr) | 85% (2 h) |

| 4-Bromo-3-fluorobenzyl cyanide | Moderate | 72% (3 h) |

| 2-Bromobenzyl cyanide | Slow | 65% (4 h) |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 4-bromo-2-fluorobenzyl cyanide is C₈H₅BrFN. It features a benzyl group substituted with bromine and fluorine atoms, alongside a cyanide functional group. This structure contributes to its reactivity and potential applications across different domains.

Pharmaceutical Applications

-

Drug Development :

- This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating biologically active molecules.

- The compound has been explored in the context of developing inhibitors for specific biological pathways, such as those involving cyclic adenosine monophosphate (cAMP) signaling. For instance, it has been used to synthesize analogues that inhibit exchange protein directly activated by cAMP (EPAC), which plays a role in various diseases including pancreatic cancer and diabetes .

-

Antiviral Research :

- Studies have indicated that derivatives of this compound can exhibit antiviral properties, particularly against coronaviruses. These compounds have shown efficacy in inhibiting viral RNA replication, thus providing a potential therapeutic avenue for treating viral infections like Middle East respiratory syndrome coronavirus (MERS-CoV) .

Agrochemical Applications

- Pesticide Synthesis :

- The compound is utilized as an intermediate in the synthesis of agrochemicals, particularly pesticides. Fluorinated compounds often exhibit enhanced biological activity and stability, making them desirable in agricultural formulations .

- Its incorporation into pesticide molecules can improve efficacy against pests while minimizing environmental impact due to its selective action.

Organic Synthesis

- Building Block for Complex Molecules :

- This compound is employed as a building block in organic synthesis. Its reactivity allows it to be transformed into various functional groups through established synthetic routes.

- It can be used in the preparation of more complex structures via coupling reactions or as a precursor for further modifications, facilitating the development of new materials and chemicals.

Case Studies

Mecanismo De Acción

The mechanism by which 4-Bromo-2-fluorobenzyl cyanide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s steric hindrance and weak Lewis basic center allow it to form bulky coordination structures with metal ions, weakening ion-dipole interactions and promoting coulombic attraction . This unique property makes it useful in applications such as enhancing electrochemical kinetics in lithium-ion batteries .

Comparación Con Compuestos Similares

- 4-Fluorobenzyl cyanide

- 4-Bromobenzyl cyanide

- 2-Fluorobenzyl cyanide

Comparison: 4-Bromo-2-fluorobenzyl cyanide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs, such as 4-Fluorobenzyl cyanide and 4-Bromobenzyl cyanide .

Actividad Biológica

4-Bromo-2-fluorobenzyl cyanide is an organic compound with the molecular formula C₈H₅BrFN and a molecular weight of 214.04 g/mol. Its structure features a benzyl group that is substituted with both bromine and fluorine atoms, which can significantly influence its biological activity and chemical reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight (g/mol) | 214.04 |

| CAS Number | 114897-91-5 |

| InChI Key | QLASQEZPJFNZQC-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the bromine and fluorine substituents enhances its lipophilicity, potentially improving membrane permeability and facilitating interactions with biological molecules.

Key Mechanisms:

- Enzyme Modulation : The compound may inhibit or modulate the activity of specific enzymes, influencing metabolic pathways.

- Receptor Binding : It can bind to certain receptors, altering their function and affecting cellular signaling pathways.

- Hydrogen Bonding : The nitrile group in the compound may facilitate hydrogen bonding with amino acid residues in proteins, enhancing its biological interactions.

Biological Activity

Research has indicated that this compound exhibits notable biological activity. Studies have focused on its potential applications in pharmacology and medicinal chemistry.

Case Studies:

- Antitumor Activity : A study investigated the compound's effects on cancer cell lines, revealing that it could induce apoptosis in certain types of tumor cells by modulating specific signaling pathways.

- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting potential use in developing new antibiotics.

Toxicological Profile

While exploring its biological applications, it is essential to consider the toxicological aspects of this compound. According to safety data sheets, this compound is classified as hazardous, with acute oral toxicity and skin irritation being significant concerns.

Toxicological Data:

| Toxicity Type | Classification |

|---|---|

| Acute Oral Toxicity | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific Target Organ Toxicity | Respiratory System |

Applications in Medicinal Chemistry

This compound serves as a valuable building block in organic synthesis, particularly for developing more complex pharmaceuticals. Its unique structural features allow for modifications that can lead to novel therapeutic agents.

Potential Applications:

- Drug Development : Investigated as a precursor for synthesizing compounds with targeted biological activities.

- Material Science : Explored for its properties in creating new materials with specific functionalities.

Propiedades

IUPAC Name |

2-(4-bromo-2-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLASQEZPJFNZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428296 | |

| Record name | 4-Bromo-2-fluorobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114897-91-5 | |

| Record name | 4-Bromo-2-fluorobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-2-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.